molecular formula C20H16N4O3 B2502706 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-06-5

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2502706
CAS No.: 712296-06-5
M. Wt: 360.373
InChI Key: YTFMTGHRKOXQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research has provided innovative one-step synthesis techniques for related heterocyclic compounds, demonstrating significant advancements in synthetic organic chemistry. For instance, studies have detailed the synthesis of furo[3,4-b]pyrans and their transformation into difuro[3,4-b:3',4'-e]pyridines, showcasing the versatility of these compounds in creating new chemical structures (Martín et al., 1991).
  • Structural and Spectral Analysis : Investigations into the spectral analysis, quantum studies, and thermodynamic properties of novel compounds highlight the comprehensive approach to understanding their chemical behavior. This includes the analysis of their NLO properties and thermodynamic stability, which could pave the way for their application in various technological fields (Halim & Ibrahim, 2022).

Potential Biological and Pharmaceutical Applications

  • Antibacterial Activity : Some derivatives of the core structure have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Hamid & Shehta, 2018).
  • Antiprotozoal Agents : Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown strong DNA affinities and promising in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their use as antiprotozoal agents (Ismail et al., 2004).

Material Science and Optical Applications

  • Photosensitivity Studies : Investigations into the photosensitivity and optical properties of related compounds have revealed their potential in the development of optoelectronic devices. This includes the study of direct transitions and Urbach tail width, demonstrating the compounds' suitability for use in various optical applications (Roushdy et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s hard to provide an accurate assessment of its safety and hazards .

Future Directions

Given the lack of information available on this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential biological activity. This could involve experimental studies to synthesize the compound and test its reactivity, as well as computational studies to predict its properties .

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12-9-16-18(20(25)24(12)11-13-5-2-3-7-23-13)17(15-6-4-8-26-15)14(10-21)19(22)27-16/h2-9,17H,11,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMTGHRKOXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.